molecular formula C9H8N2OS2 B12559362 4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione CAS No. 143947-85-7

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione

Cat. No.: B12559362
CAS No.: 143947-85-7
M. Wt: 224.3 g/mol
InChI Key: VWLUCILMCALIRJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both hydroxymethyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with aromatic aldehydes, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-2-methylindole: Another heterocyclic compound with a hydroxymethyl group.

    4-Hydroxy-2-quinolones: Compounds with similar structural features and biological activities.

    Benzopyran-4-one derivatives: Compounds with a similar aromatic ring system and potential biological activities.

Uniqueness

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

143947-85-7

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

4-(hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5-thione

InChI

InChI=1S/C9H8N2OS2/c12-6-11-8(10-14-9(11)13)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

VWLUCILMCALIRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=S)N2CO

Origin of Product

United States

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